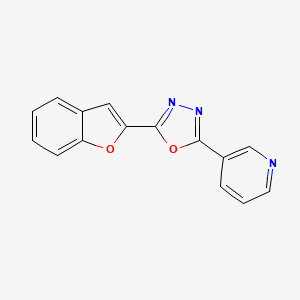

2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a benzofuran moiety linked to a pyridine-substituted 1,3,4-oxadiazole core. This structural framework is associated with diverse biological activities, including antifungal, antimicrobial, and cytotoxic properties, as observed in related oxadiazole derivatives .

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c1-2-6-12-10(4-1)8-13(19-12)15-18-17-14(20-15)11-5-3-7-16-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYLXCUNJMRDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials based on recent research findings.

Structural Overview

The molecular structure of 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole features a benzofuran moiety linked to a pyridine ring via an oxadiazole core. This unique configuration contributes to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells. For example, compounds similar to 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole displayed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | MCF-7 | 0.12 - 2.78 |

| Similar Oxadiazole Derivatives | A549 | 0.12 - 2.78 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that oxadiazole derivatives show effectiveness against a range of pathogens:

- Antibacterial Effects : Compounds featuring the oxadiazole scaffold have demonstrated strong activity against Gram-positive and Gram-negative bacteria. Notably, derivatives showed enhanced efficacy compared to traditional antibiotics like gentamicin .

- Antifungal Activity : The oxadiazole derivatives are also reported to possess antifungal properties against various fungal strains.

| Activity Type | Pathogen Type | Reference |

|---|---|---|

| Antibacterial | Gram-positive & Gram-negative | |

| Antifungal | Various strains |

Anti-inflammatory and Analgesic Properties

Research indicates that some derivatives of the oxadiazole family exhibit anti-inflammatory effects and analgesic activities in animal models. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in experimental setups .

Study on Anticancer Activity

A significant study evaluated the anticancer effects of a series of oxadiazole derivatives, including those related to 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole. The study found that these compounds induced apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase pathway modulation .

Study on Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized several oxadiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values significantly lower than those of standard antibiotics .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazoles can inhibit the growth of various bacteria and fungi. The presence of the benzofuran and pyridine moieties in 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. In vitro studies have demonstrated that 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can effectively reduce the viability of certain cancer cell lines .

Anti-inflammatory Effects

Another significant application is its anti-inflammatory properties. Compounds containing oxadiazole rings have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

Fluorescent Materials

The unique structure of 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole allows it to be used in the development of fluorescent materials. These materials are essential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it a suitable candidate for applications in display technologies and lighting solutions .

Sensors

Due to its electronic properties, this compound can be utilized in sensor technology. The integration of oxadiazole derivatives into sensor platforms can enhance sensitivity and selectivity for detecting various analytes, including heavy metals and biomolecules .

Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives based on the structure of 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole. The results showed that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating their potential as lead compounds for further development .

Case Study 2: Material Science Innovation

A research team investigated the use of this compound in OLED technology. They reported that incorporating 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole into the device architecture improved the efficiency and brightness of the OLEDs significantly compared to traditional materials used .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Antifungal Activity

2-(Benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole (5h)

- Structure : Differs by the addition of a 2,6-difluorobenzylthio group.

- Activity : Exhibits antifungal activity against wood-degrading fungi (e.g., Poria placenta and Coniophora puteana) at 1000 ppm, achieving inhibition rates of ~14–23% .

- Comparison : The target compound lacks the thioether and difluorobenzyl groups, which may reduce its antifungal potency compared to 5h. Higher concentrations (1000 ppm) are required for efficacy, suggesting lower intrinsic activity .

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5n)

Cytotoxic and Anticancer Activity

2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (116)

Herbicidal and Fungicidal Activity

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

- Activity : Exhibits herbicidal "bleaching" effects and fungicidal activity against Sclerotinia sclerotiorum (>50% inhibition at 50 µg/mL) .

- Comparison : The thioether and trifluoromethylpyrazole groups in 5g enhance interactions with succinate dehydrogenase (SDH), a key enzyme in fungal respiration. The target compound’s benzofuran group may limit similar enzyme targeting .

Antibacterial Activity

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Physicochemical Properties

Q & A

Basic: What synthetic strategies are employed for the preparation of 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazide intermediates with carboxylic acid derivatives. For example, hydrazides derived from benzofuran-2-carboxylic acid can react with pyridin-3-yl-substituted carbonyl compounds under acidic or oxidative conditions. Key steps include:

- Hydrazide Formation : Reacting benzofuran-2-carboxylic acid with hydrazine hydrate in ethanol under reflux to form the hydrazide intermediate .

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to promote cyclization into the 1,3,4-oxadiazole ring. Reaction temperatures (80–100°C) and solvent choices (e.g., toluene or DMF) significantly influence yields .

- Substituent Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring can enhance reactivity during cyclization, as observed in analogous compounds .

Basic: How is 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole characterized spectroscopically, and what key data confirm its structure?

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : The benzofuran protons appear as doublets at δ 6.8–7.5 ppm, while pyridin-3-yl protons resonate as a multiplet near δ 8.2–9.0 ppm. The oxadiazole ring carbon signals are typically observed at δ 160–170 ppm .

- HRMS : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₀N₃O₂ requires m/z 280.0721). Isotopic patterns distinguish halogenated derivatives .

- Melting Points : Pure compounds exhibit sharp melting points (e.g., 138–140°C for a structurally similar oxadiazole derivative) .

Advanced: What methodologies are used to evaluate the biological activity of this compound, particularly in antifungal or antiparasitic assays?

Methodological Answer:

- Fungicidal Assays : Compounds are tested against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 μg/mL using mycelial growth inhibition methods. Activity is quantified as % inhibition relative to controls. Derivatives with electron-deficient substituents (e.g., trifluoromethyl) show enhanced activity due to improved membrane penetration .

- Antiprotozoal Screening : For example, in vitro assays against Pheratima posthuma involve comparing paralysis time with standard drugs (e.g., piperazine citrate). Thione-containing oxadiazoles exhibit higher efficacy, suggesting sulfur atoms enhance binding to parasitic enzymes .

Advanced: How can molecular docking and structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

- Target Selection : Docking into enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) identifies key interactions. For example, carbonyl groups on the oxadiazole ring form hydrogen bonds with Arg-43 and His-90 residues .

- SAR Insights :

- Benzofuran Substitution : Bulky substituents improve hydrophobic interactions but may reduce solubility.

- Pyridine Modifications : Fluorine or chlorine atoms at the 4-position enhance electronegativity, improving binding affinity .

- Thioether Linkages : Replacing oxygen with sulfur increases lipophilicity, correlating with higher antifungal activity .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in oxadiazole derivatives?

Methodological Answer:

- Crystal Growth : Slow evaporation of ethanol/acetone solutions yields single crystals. For example, 2-(benzylthio)-5-(pyridin-3-yl)-1,3,4-oxadiazole crystallizes in the monoclinic system (space group P2₁/c), with Z = 4 .

- Data Collection : Using SHELX programs (e.g., SHELXL), diffraction data are refined to R-factors < 0.05. Bond lengths and angles confirm planarity of the oxadiazole ring and dihedral angles between benzofuran and pyridine moieties .

Advanced: What non-biological applications, such as in materials science, have been explored for this compound?

Methodological Answer:

- Scintillator Dopants : Analogous oxadiazoles (e.g., BPBD) are used as primary dopants in polymer-based scintillators due to high fluorescence quantum yields. Their rigid planar structure enhances energy transfer efficiency in radiation detection .

- Electron-Transport Layers : Derivatives with extended π-conjugation (e.g., biphenylyl groups) improve electron mobility in organic light-emitting diodes (OLEDs) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare bioassay protocols (e.g., fungal strain variability, incubation time). For instance, activity against Rhizoctonia solani may vary due to differences in spore concentration .

- Solubility Adjustments : Use co-solvents (e.g., DMSO) to ensure compound dissolution at tested concentrations, avoiding false negatives .

- Statistical Validation : Apply ANOVA to assess significance of substituent effects on activity, controlling for batch-to-batch synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.